molecular formula C13H16N2O2S B395018 N-Benzoyl-N'-(tetrahydro-2-furanylmethyl)thiourea CAS No. 355817-49-1

N-Benzoyl-N'-(tetrahydro-2-furanylmethyl)thiourea

Cat. No.: B395018
CAS No.: 355817-49-1
M. Wt: 264.35g/mol
InChI Key: GOVAVKKJJOYIJV-UHFFFAOYSA-N
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Description

N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea is an organic compound with the molecular formula C13H16N2O2S It is a thiourea derivative, characterized by the presence of a benzoyl group and a tetrahydrofuranyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea typically involves the reaction of benzoyl chloride with N’-(tetrahydro-2-furanylmethyl)thiourea. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Acylation reactions often involve acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Various acyl derivatives depending on the substituent introduced.

Scientific Research Applications

N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the benzoyl and tetrahydrofuranyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)urea: Similar structure but with an oxygen atom instead of sulfur.

    N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)guanidine: Contains a guanidine group instead of thiourea.

    N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)carbamate: Features a carbamate group.

Uniqueness

N-Benzoyl-N’-(tetrahydro-2-furanylmethyl)thiourea is unique due to the presence of both the benzoyl and tetrahydrofuranyl groups, which confer distinct chemical and biological properties. The thiourea moiety also provides specific reactivity and binding characteristics that differentiate it from similar compounds.

Properties

IUPAC Name

N-(oxolan-2-ylmethylcarbamothioyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c16-12(10-5-2-1-3-6-10)15-13(18)14-9-11-7-4-8-17-11/h1-3,5-6,11H,4,7-9H2,(H2,14,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOVAVKKJJOYIJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=S)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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